

Characterization of 2-Fluoro-3-methoxyaniline Derivatives: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: **2-Fluoro-3-methoxyaniline**

Cat. No.: **B155075**

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In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount for understanding their chemical behavior and biological activity. This guide provides a comprehensive comparison of the crystallographic and physicochemical properties of aniline derivatives structurally related to **2-Fluoro-3-methoxyaniline**. Due to the limited availability of public crystallographic data for **2-Fluoro-3-methoxyaniline** itself, this document leverages data from analogous compounds—2-fluoroaniline, 3-methoxyaniline, and 4-methoxyaniline (p-anisidine)—to offer a predictive and comparative framework for researchers.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols for both the synthesis and X-ray crystallographic analysis of **2-Fluoro-3-methoxyaniline** derivatives, alongside a comparative analysis with closely related molecules.

Comparative Analysis of Aniline Derivatives

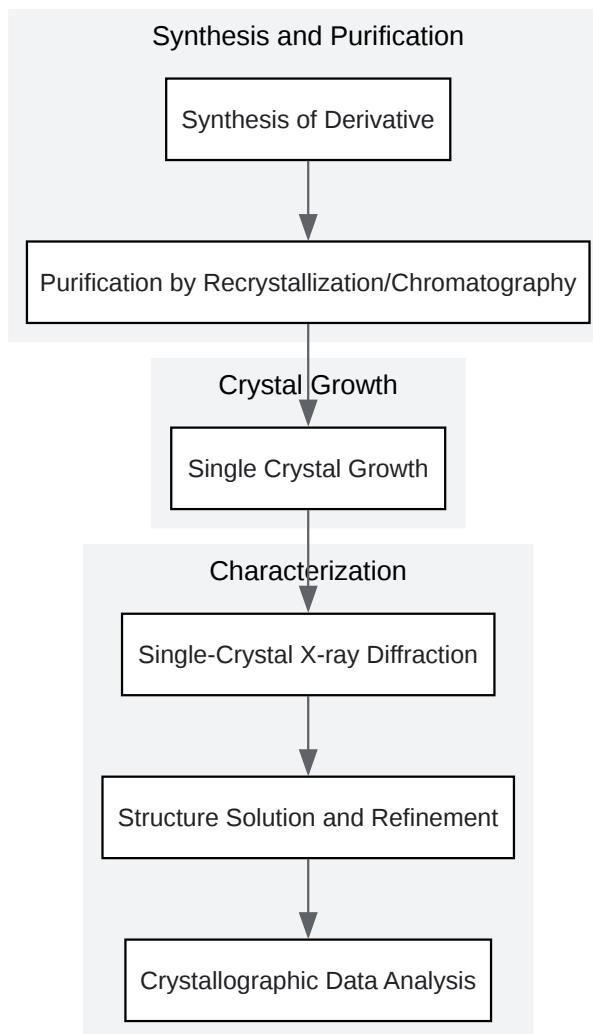
The introduction of fluoro- and methoxy- substituents to the aniline scaffold can significantly influence the resulting compound's crystal packing, intermolecular interactions, and overall solid-state architecture. The following table summarizes key crystallographic and physical properties of relevant aniline derivatives to provide a basis for comparison.

Property	2-Fluoroaniline	3-Methoxyaniline	4-Methoxyaniline (p-Anisidine)	2-Fluoro-3-methoxyaniline (Predicted)
Molecular Formula	C ₆ H ₆ FN ^[1]	C ₇ H ₉ NO ^[2]	C ₇ H ₉ NO	C ₇ H ₈ FNO
Molecular Weight	111.12 g/mol ^[1]	123.15 g/mol	123.15 g/mol	141.14 g/mol
Crystal System	Orthorhombic	Not available	Monoclinic	To be determined
Space Group	Pnma	Not available	P2 ₁ /n	To be determined
Boiling Point	182-183 °C	251 °C ^[3]	243 °C	Not available
Melting Point	-29 °C	-1 °C ^[3]	57.2 °C	Not available
Key Structural Features	Planar aniline ring, potential for N-H···F hydrogen bonding.	Amine and methoxy groups influence electronic properties.	Methoxy group at the para position influences symmetry.	Potential for intramolecular hydrogen bonding between the amino and methoxy groups, and intermolecular N-H···F and N-H···O interactions.

Experimental Workflow

The overall process for the synthesis and characterization of **2-Fluoro-3-methoxyaniline** derivatives can be visualized as a sequential workflow, from the initial synthesis and purification to the final structural elucidation by X-ray crystallography.

Experimental Workflow for Characterization of 2-Fluoro-3-methoxyaniline Derivatives

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Caption: Workflow from synthesis to crystallographic analysis.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis are crucial for obtaining high-quality, reproducible results.

Synthesis of a 2-Fluoro-3-methoxyaniline Derivative

A general method for the synthesis of a substituted aniline, such as an N-acylated derivative of **2-Fluoro-3-methoxyaniline**, is provided below. This protocol is based on established methods for the acylation of anilines.

Materials:

- **2-Fluoro-3-methoxyaniline**
- Anhydrous dichloromethane (DCM)
- An acylating agent (e.g., acetyl chloride, benzoyl chloride)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Argon or nitrogen gas for inert atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **2-Fluoro-3-methoxyaniline** (1 equivalent) in anhydrous DCM.
- Add the non-nucleophilic base (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the purified derivative.

Single-Crystal X-ray Crystallography

The following protocol outlines the general steps for the characterization of a small organic molecule by single-crystal X-ray diffraction.[\[4\]](#)[\[5\]](#)

1. Crystal Growth:

- High-quality single crystals are essential for accurate crystallographic analysis.
- Slow evaporation of a saturated solution of the purified compound is a common technique. Suitable solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents.
- Other methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly diffused into a solution of the compound.

2. Crystal Mounting:

- Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
- Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

3. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- A beam of monochromatic X-rays is directed at the crystal.
- The crystal is rotated, and the diffraction pattern is collected on a detector.[\[4\]](#)
- Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

4. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.

5. Data Analysis and Visualization:

- The final refined structure provides detailed three-dimensional information about the molecule's conformation, stereochemistry, and intermolecular interactions.
- Crystallographic software is used to visualize the structure and analyze geometric parameters and packing arrangements in the crystal lattice.

By following these protocols and utilizing the comparative data presented, researchers can effectively characterize novel **2-Fluoro-3-methoxyaniline** derivatives and gain valuable insights into their solid-state structures, which is a critical step in the development of new pharmaceutical agents and advanced materials.

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